molecular formula C23H21FN4O2S B3396495 N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide CAS No. 1019095-71-6

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B3396495
CAS No.: 1019095-71-6
M. Wt: 436.5 g/mol
InChI Key: XSJVJCIKECSMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide features a pyrazole-thiazole hybrid scaffold with substituents including a 4-ethoxyphenyl group on the thiazole ring and a 4-fluorophenyl acetamide moiety.

Properties

IUPAC Name

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2S/c1-3-30-19-10-6-17(7-11-19)20-14-31-23(25-20)28-21(12-15(2)27-28)26-22(29)13-16-4-8-18(24)9-5-16/h4-12,14H,3,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJVJCIKECSMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring, a pyrazole ring, and an acetamide moiety. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole and pyrazole rings followed by coupling with the acetamide group. Key steps include:

  • Formation of Thiazole Ring : Reaction of 4-ethoxyphenyl isothiocyanate with α-haloketones under basic conditions.
  • Formation of Pyrazole Ring : Reacting hydrazine derivatives with β-diketones or β-ketoesters.
  • Coupling Reaction : Final coupling with the acetamide moiety to yield the target compound.

Anticancer Activity

The compound has shown promising anticancer properties in various studies. For instance, derivatives containing thiazole and pyrazole moieties have been screened against multiple cancer cell lines, demonstrating significant cytotoxicity. A study reported that certain analogs exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition could lead to reduced inflammation and pain relief, making it a candidate for developing anti-inflammatory drugs .

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial activity. Studies have indicated that thiazole and pyrazole derivatives possess antibacterial properties, which could be further explored for therapeutic applications against resistant strains of bacteria .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
  • DNA Interaction : Some studies suggest that similar compounds can interact with DNA, leading to apoptosis in cancer cells.
  • Receptor Modulation : The compound might interact with various receptors in the body, influencing cellular signaling pathways related to growth and inflammation .

Study 1: Anticancer Screening

In a recent study, a series of thiazole-pyrazole derivatives were synthesized and tested against A549 (lung adenocarcinoma) and NIH/3T3 (mouse fibroblast) cell lines. One compound demonstrated selective cytotoxicity with an IC50 value significantly lower than that of doxorubicin, suggesting it could serve as a lead compound for further development in cancer therapy .

Study 2: Anti-inflammatory Testing

Another research effort focused on evaluating the anti-inflammatory effects of similar compounds through COX inhibition assays. Results indicated that some derivatives effectively reduced COX enzyme activity, correlating with their ability to alleviate inflammation in animal models .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against cancer cells
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialPotential antibacterial properties

Table 2: Case Study Results

Compound IDCell LineIC50 (µM)Comparison Drug
Compound AA5490.5Doxorubicin (1.5)
Compound BNIH/3T30.8Doxorubicin (1.5)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole-Acetamide Cores

(a) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
  • Core Structure: Pyrazole ring with chloro and cyano substituents.
  • Key Differences: Replaces the thiazole-ethoxyphenyl group with a 4-chlorophenyl moiety and introduces a cyano (–CN) group.
  • The cyano group may enhance hydrogen-bonding interactions but could limit solubility .
(b) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide ()
  • Core Structure : Pyrazole-thiazole hybrid with a methyl-phenyl group.
  • Key Differences : Lacks the ethoxyphenyl and fluorophenyl groups but includes a methyl-substituted phenyl ring.

Fluorophenyl-Containing Analogues

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ()
  • Core Structure : Imidazo-thiazole fused with pyridine.
  • Key Differences : Replaces the pyrazole-thiazole core with an imidazo-thiazole system. Retains the 4-fluorophenyl acetamide group.
  • Implications : The imidazo-thiazole system may confer rigidity, enhancing target selectivity. The shared fluorophenyl group suggests comparable pharmacokinetic profiles, such as resistance to oxidative metabolism .

Bioactive Acetamide Derivatives

2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides ()
  • Core Structure : Triazole-sulfanyl acetamide with a furan substituent.
  • Biological Activity : Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in inflammation models .
  • However, the thiazole-pyrazole core in the target compound may offer better metabolic stability.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazole-thiazole 4-ethoxyphenyl, 4-fluorophenyl acetamide Inferred anti-inflammatory
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-chlorophenyl, cyano Not reported
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide Pyrazole-thiazole Methyl-phenyl Not reported
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazo-thiazole 4-fluorophenyl acetamide Not reported
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides Triazole-furan Furan, sulfanyl Anti-exudative (10 mg/kg)

Key Research Findings and Implications

Substituent Effects: Electron-donating groups (e.g., ethoxy) improve lipophilicity and membrane penetration, whereas electron-withdrawing groups (e.g., chloro, cyano) may enhance target binding but reduce solubility . Fluorine atoms in the 4-fluorophenyl group likely contribute to metabolic stability across analogues .

Biological Activity :

  • Anti-exudative activity in triazole-acetamides () suggests the target compound’s thiazole-pyrazole core could be optimized for similar applications.
  • The absence of reported activity for some analogues () highlights the need for targeted pharmacological assays.

Structural Rigidity :

  • Fused heterocycles (e.g., imidazo-thiazole in ) may improve selectivity but complicate synthesis compared to simpler pyrazole-thiazole systems .

Q & A

Q. How is metabolic stability evaluated in preclinical models?

  • Answer : Protocols include:
  • Liver microsome assays : Human/rat microsomes (0.5 mg/mL) with NADPH, analyzed via LC-MS for parent compound depletion (t₁/₂ calculation) .
  • CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.